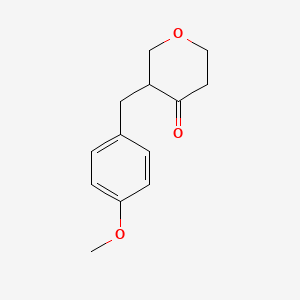

3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

3-[(4-methoxyphenyl)methyl]oxan-4-one |

InChI |

InChI=1S/C13H16O3/c1-15-12-4-2-10(3-5-12)8-11-9-16-7-6-13(11)14/h2-5,11H,6-9H2,1H3 |

InChI Key |

VXOXLPKONVXOMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2COCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl alcohol with dihydropyran in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dihydropyranone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the use of advanced purification techniques ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one is C12H14O3, with a molecular weight of 218.24 g/mol. The compound features a dihydropyran ring substituted with a methoxybenzyl group, contributing to its unique chemical and biological properties.

Chemistry

In the realm of organic synthesis, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its structural characteristics allow for various chemical reactions, including:

- Oxidation : Can be oxidized to yield ketones or carboxylic acids.

- Reduction : Reduction reactions can convert the compound into alcohols.

- Substitution : The methoxy group can be substituted with other functional groups.

These transformations are essential for developing new compounds with potential applications in pharmaceuticals and agrochemicals .

Research indicates that this compound exhibits significant biological activities:

- Antitumor Activity : Studies have shown that derivatives of dihydropyran can inhibit cancer cell proliferation. For example, certain derivatives demonstrated IC50 values indicating strong cytotoxic effects against various cancer cell lines, including breast and lung cancers. Mechanistically, these compounds may interact with DNA, leading to cell cycle arrest and apoptosis .

- Antimicrobial Properties : Dihydropyran derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disrupting bacterial cell membranes or interfering with metabolic pathways critical for bacterial survival .

Medicinal Chemistry

Ongoing research is exploring the therapeutic potential of this compound in drug development. Its promising biological activities make it a candidate for further investigation in:

- Anticancer Drugs : The ability to inhibit cancer cell growth positions this compound as a potential lead in anticancer drug discovery.

- Antimicrobial Agents : Given its efficacy against various pathogens, it could be developed into a novel antimicrobial treatment.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of several dihydropyran derivatives on HCT-116 colorectal cancer cells. Compounds showed varying degrees of inhibition, with some achieving IC50 values lower than standard chemotherapeutics like doxorubicin. The study highlighted the mechanism involving CDK2 inhibition and induction of apoptosis through caspase activation .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 75.1 | CDK2 Inhibition |

| Compound B | 85.88 | Apoptosis Induction |

Case Study 2: Antimicrobial Activity

In another study, several pyran derivatives were tested against common bacterial strains. The results indicated that certain compounds inhibited bacterial growth more effectively than traditional antibiotics like ampicillin.

| Compound | Gram-positive Inhibition | Gram-negative Inhibition |

|---|---|---|

| Compound C | Yes | Moderate |

| Compound D | Yes | Yes |

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyranone Core

Table 1: Key Analogues and Their Properties

Key Observations:

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., dichlorobenzoyl in ) correlate with higher melting points (178°C), likely due to increased molecular rigidity and intermolecular interactions.

- Methoxybenzyl or benzoyl derivatives (e.g., ) may exhibit lower melting points due to reduced polarity compared to halogenated analogues.

Synthetic Yields: Yields for dihydropyranone derivatives vary widely (40–65%) depending on reaction conditions. For example, Knoevenagel condensation at room temperature improves yields compared to reflux .

Biological Relevance: While direct data for 3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one is lacking, related compounds like 3-(4-methoxybenzyl)quinazolinones demonstrate cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 4.12 µM against HT29 cells) .

Structural and Functional Divergence

- Benzyl vs. In contrast, benzoyl derivatives (C=O-C₆H₄-OCH₃) may exhibit stronger hydrogen-bonding capacity, influencing binding affinities in enzyme inhibition .

Methoxy vs. Ethoxy Substitutions :

Electron-Withdrawing Substituents :

- Trifluoromethyl (CF₃) groups () enhance metabolic resistance and electronegativity, making such analogues valuable in drug design for targeting hydrophobic pockets.

Biological Activity

3-(4-Methoxybenzyl)dihydro-2H-pyran-4(3H)-one is a compound belonging to the class of dihydropyran derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 218.24 g/mol. It features a dihydropyran ring substituted with a methoxybenzyl group, which contributes to its biological properties.

Antitumor Activity

Research has indicated that compounds within the pyran family exhibit significant antitumor properties. For instance, studies have shown that derivatives of 4H-pyrans can act as effective inhibitors of cancer cell proliferation. The mechanism often involves interaction with DNA, leading to cell cycle arrest and apoptosis in cancer cells. Specific IC50 values for related compounds suggest promising antitumor activity, with some derivatives exhibiting cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Dihydropyran derivatives have also demonstrated antimicrobial activity. A study highlighted that certain pyran compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

DNA Interaction

One notable aspect of the biological activity of this compound is its ability to bind to DNA. Research indicates that pyran derivatives can act as minor groove binders, which is significant for drug design aimed at targeting DNA in cancer therapies. Binding constants for these interactions have been reported in the range of to M, indicating strong affinity for DNA .

Study on Anticancer Activity

In a controlled study, a series of pyran derivatives, including those structurally similar to this compound, were tested against several cancer cell lines. The results showed that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study concluded that modifications at the benzyl position could significantly influence biological activity .

Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of dihydropyran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed potent inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-methoxybenzyl)dihydro-2H-pyran-4(3H)-one?

- The compound can be synthesized via transition metal-free oxidative C–H bond activation, enabling diastereoselective cyclization. For example, analogous dihydropyrans are prepared by reacting α,β-unsaturated esters with aldehydes under basic conditions (e.g., KHMDS), yielding diastereomers with high selectivity (84% yield for cis-isomers) . Modifications, such as introducing the 4-methoxybenzyl group, may involve nucleophilic substitution or alkylation of precursor ketones .

Q. What spectroscopic methods are critical for characterizing this compound?

- Post-synthesis characterization requires 1H/13C NMR to confirm regiochemistry and stereoselectivity. For instance, coupling constants (e.g., J = 8.4 Hz in CDCl3) and chemical shifts (δ 2.0–5.0 ppm for pyranone protons) are key markers . HRMS (e.g., ESI-TOF m/z 327.1596 [M+H]+) and IR (e.g., carbonyl stretch at ~1674 cm⁻¹) validate molecular weight and functional groups .

Q. How can solubility and purification challenges be addressed?

- The compound’s moderate polarity necessitates chromatographic purification (e.g., silica gel with hexane/EtOAc gradients). For aqueous solubility in biological assays, co-solvents like DMSO or PBS (pH 7.4) are used, though decomposition via thiol-mediated pathways (e.g., glutathione) may require stabilization strategies .

Advanced Research Questions

Q. How is diastereoselectivity achieved in the synthesis of this compound?

- Diastereomeric ratios (dr > 10:1) are controlled by steric and electronic effects during cyclization. For example, bulky substituents on the aldehyde favor cis-configuration due to torsional strain minimization in transition states. Computational modeling (DFT) or NOE NMR analysis can validate stereochemical outcomes .

Q. What mechanistic insights explain oxidative C–H activation in its synthesis?

- The reaction proceeds via a base-mediated enolate formation, followed by 6-endo-trig cyclization. Radical intermediates are excluded in metal-free conditions, as evidenced by the absence of TEMPO-trapping products. Kinetic studies (e.g., rate vs. [base]) further support an ionic pathway .

Q. How do structural modifications impact biological stability and reactivity?

- The 4-methoxybenzyl group enhances lipophilicity but may increase susceptibility to oxidative metabolism. Stability assays in PBS with thiols (e.g., GSH) reveal rapid decomposition to oxime derivatives (e.g., dihydro-2H-pyran-4(3H)-one oxime), necessitating protective strategies like prodrug design or encapsulation .

Q. How can conflicting NMR data for stereoisomers be resolved?

- Contradictions in coupling constants or integration ratios may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR or chiral shift reagents (e.g., Eu(hfc)₃) clarify conformational equilibria. X-ray crystallography provides definitive stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.